Functional D1/D2 Selectivity Exceeds 400-Fold, Substantially Outperforming Dihydrexidine
In in vitro functional assays measuring receptor activation, A-86929 exhibits greater than 400-fold selectivity for dopamine D1 over D2 receptors [1]. By comparison, dihydrexidine—another full D1 agonist used in similar research contexts—demonstrates only approximately 10-fold D1/D2 selectivity in binding assays and exhibits functionally selective D2 signaling that complicates interpretation of D1-specific effects [2]. This 40-fold differential in selectivity window directly impacts experimental specificity.
| Evidence Dimension | Functional D1 vs D2 receptor selectivity |
|---|---|
| Target Compound Data | >400-fold selective for D1 over D2 |
| Comparator Or Baseline | Dihydrexidine: ~10-fold D1/D2 selectivity |
| Quantified Difference | ≥40-fold higher selectivity for A-86929 |
| Conditions | In vitro functional assays (adenylate cyclase stimulation) for A-86929; binding selectivity for dihydrexidine |
Why This Matters
Investigators requiring clean D1 pharmacology without D2 confounds should select A-86929 over dihydrexidine, as the latter's D2 activity introduces off-target signaling that may obscure D1-specific findings.
- [1] Shiosaki K, Jenner P, Asin KE, Britton DR, Lin CW, Michaelides M, et al. ABT-431: the diacetyl prodrug of A-86929, a potent and selective dopamine D1 receptor agonist: in vitro characterization and effects in animal models of Parkinson's disease. J Pharmacol Exp Ther. 1996;276(1):150-160. View Source
- [2] Mottola DM, Brewster WK, Cook LL, Nichols DE, Mailman RB. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. J Pharmacol Exp Ther. 1992;262(1):383-393. View Source
